4-(3-Chlorobenzoyl)quinoline; 97%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

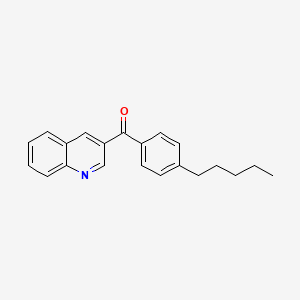

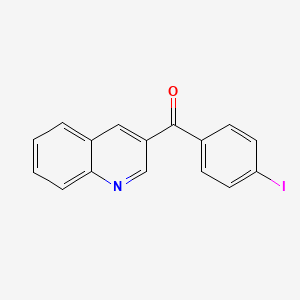

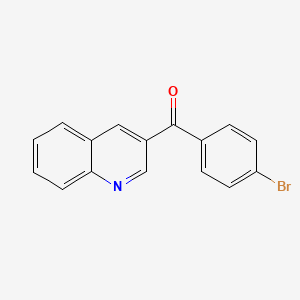

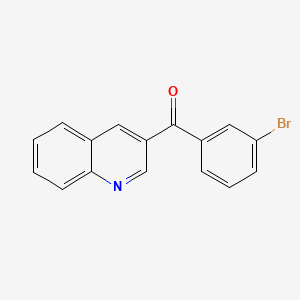

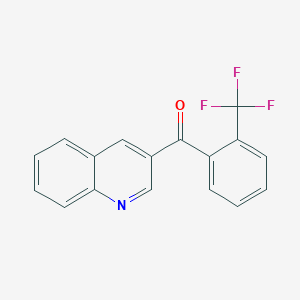

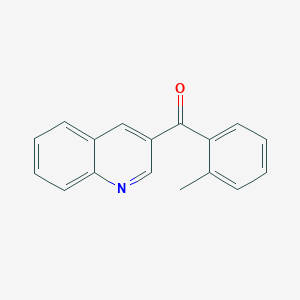

4-(3-Chlorobenzoyl)quinoline is a chemical compound with the linear formula C16H10ClNO . It is a derivative of quinoline, a heterocyclic organic compound . This compound is used in laboratory chemicals .

Synthesis Analysis

Quinolines can be synthesized from α,β-unsaturated aldehydes . The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

The crystal structure of quinoline derivatives is characterized by C-H···N, C-H···O, Cl···π, and π···π interactions . The molecular conformation presents an orthogonal orientation between aromatic rings in the solid state . The calculated interaction energies using the CE-B3LYP model show that dispersion forces act in a higher proportion to build the crystal, which is consistent with the few short hydrogen interactions detected .Chemical Reactions Analysis

Quinolines can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles . Many of these methods employ α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .Physical And Chemical Properties Analysis

Quinoline is a colorless liquid chemical . Physical properties of matter include color, density, hardness, and melting and boiling points . Quinoline is composed of a large number of hydrophobic carbon chains that make it sparingly soluble in water . Quinoline is soluble in organic solvents .Aplicaciones Científicas De Investigación

Photovoltaic Applications

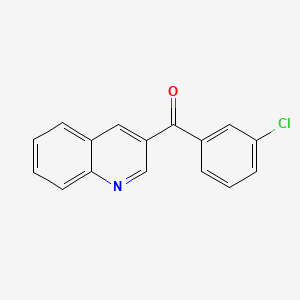

3-(3-Chlorobenzoyl)quinoline: derivatives have been identified as promising materials for third-generation photovoltaic applications . These compounds are utilized in the development of photovoltaic cells due to their favorable absorption spectra and energy levels. They contribute to the architecture and design of polymer solar cells and dye-synthesized solar cells, enhancing performance characteristics.

Organic Light-Emitting Diodes (OLEDs)

The quinoline derivatives, including 3-(3-Chlorobenzoyl)quinoline , are valuable for the emission layer in OLEDs . Their properties allow for efficient light emission, which is crucial for the display and lighting industries.

Biomedical Applications

Quinoline derivatives are being explored for their potential in biomedical applications. This includes their use in imaging, diagnostics, and as a basis for developing therapeutic agents due to their bioactive properties .

Anticancer Activity

The compound’s framework is present in various pharmacologically active heterocyclic compounds. It has shown promise in anticancer research, where derivatives of 3-(3-Chlorobenzoyl)quinoline are being studied for their efficacy in inhibiting cancer cell growth .

Anti-Inflammatory and Antioxidant Properties

Research indicates that quinoline derivatives exhibit significant anti-inflammatory and antioxidant activities. These properties make them suitable for the development of new medications to treat inflammatory diseases and oxidative stress-related conditions .

Antimalarial and Anti-Tuberculosis

The structural motif of 3-(3-Chlorobenzoyl)quinoline is found in several antimalarial and anti-tuberculosis drugs. Its derivatives are being tested for their effectiveness against these diseases, offering a potential for new therapeutic options .

Anti-SARS-CoV-2 (COVID-19)

Amid the global pandemic, quinoline derivatives have been identified as potential inhibitors of SARS-CoV-2, the virus responsible for COVID-19. Studies are ongoing to evaluate the efficacy of these compounds in treating the infection .

Green Chemistry Synthesis

The synthesis of 3-(3-Chlorobenzoyl)quinoline and its derivatives is being optimized through green chemistry approaches. This includes the use of eco-friendly catalysts and solvent-free conditions to minimize environmental impact .

Mecanismo De Acción

Target of Action

Quinoline and quinolone derivatives, which this compound is a part of, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .

Mode of Action

Quinoline and quinolone derivatives are known to exhibit high and selective activity attained through different mechanisms of action . They are often used as a scaffold for drug development .

Biochemical Pathways

Quinoline-based heterocycles have been synthesized and shown to have various biological activities .

Pharmacokinetics

The compound’s molecular weight is 26771 , which could influence its pharmacokinetic properties.

Result of Action

Quinoline and quinolone derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(3-Chlorobenzoyl)quinoline. For instance, quinolones can form complexes with metal ions (Ca 2+, Mg 2+, Fe 3+, or Al 3+), making them more stable in environmental media .

Safety and Hazards

Direcciones Futuras

The development of new methods for the preparation of quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . There is potential for 1,3,4-oxadiazoles as promising scaffolds to combat Pseudomonas aeruginosa . Additionally, interactive quorum sensing (QS) systems should be considered to achieve maximal anti-QS activity against this clinically relevant species .

Propiedades

IUPAC Name |

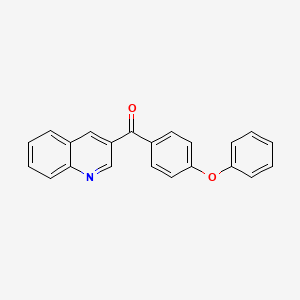

(3-chlorophenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO/c17-14-6-3-5-12(9-14)16(19)13-8-11-4-1-2-7-15(11)18-10-13/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPWNSQWCKNLFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chlorobenzoyl)quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.